

Technical Guide: CDD3505 (CAS Number 173865-33-3)

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, with the chemical name 4-nitro-1-trityl-1H-imidazole, is a small molecule identified as an inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction mechanism is reported to be associated with an elevation in high-density lipoprotein cholesterol (HDL-C) levels, suggesting its potential as a pharmacological tool for studying lipid metabolism and CYP3A regulation. This technical guide provides a comprehensive overview of the available information on CDD3505, including its chemical properties, proposed mechanism of action, and relevant experimental protocols for its characterization. Due to the limited publicly available data specific to CDD3505, this guide also presents generalized, yet detailed, methodologies and illustrative data for the types of assays crucial for evaluating such a compound.

Chemical and Physical Properties

CDD3505 is a derivative of nitroimidazole, characterized by a bulky trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.



Property	Value	Reference
CAS Number	173865-33-3	N/A
Chemical Name	4-nitro-1-trityl-1H-imidazole	N/A
Molecular Formula	C22H17N3O2	N/A
Molecular Weight	355.39 g/mol	N/A
Appearance	Solid	N/A
Solubility	Soluble in DMSO; Insoluble in water and ethanol.	N/A
Storage	Store at -20°C for long-term stability.	N/A

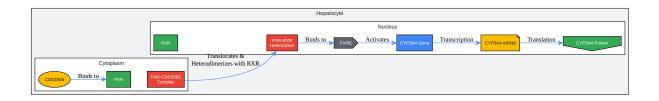
Biological Activity and Mechanism of Action

The primary reported biological activity of **CDD3505** is the induction of hepatic CYP3A enzymes.[1][2] This activity is linked to the potential therapeutic effect of elevating high-density lipoprotein cholesterol (HDL-C) levels.

Proposed Signaling Pathway: PXR-Mediated CYP3A4 Induction

The induction of CYP3A4, a key enzyme in drug metabolism, is primarily regulated by the Pregnane X Receptor (PXR), a nuclear receptor. It is highly probable that **CDD3505** exerts its inductive effect through the activation of this pathway. Upon entering a hepatocyte, **CDD3505** is hypothesized to bind to and activate PXR in the cytoplasm. This activation leads to the translocation of the PXR-ligand complex into the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific response elements on the DNA, known as PXR response elements (PXREs), located in the promoter region of the CYP3A4 gene. This binding event initiates the transcription of the CYP3A4 gene, leading to increased synthesis of the CYP3A4 enzyme.





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Figure 1: Proposed PXR-mediated CYP3A4 induction pathway by CDD3505.

Quantitative Data (Illustrative)

As specific quantitative data for **CDD3505** is not readily available in the public domain, the following tables present illustrative data that would be expected from the experimental evaluation of a CYP3A4 inducer.

Table 1: In Vitro CYP3A4 Induction Potency

Parameter	Value	Description
EC50	1.5 μΜ	Concentration of CDD3505 that elicits 50% of the maximal induction of CYP3A4 activity.
Emax	8-fold	Maximum fold induction of CYP3A4 activity observed compared to vehicle control.

Table 2: In Vivo Efficacy in a Preclinical Model (e.g., Humanized Mice)



Dose	HDL-C Change (%)	CYP3A4 Activity Change (%)
10 mg/kg	+ 25%	+ 150%
30 mg/kg	+ 45%	+ 300%
100 mg/kg	+ 60%	+ 550%

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments required to characterize the activity of a compound like **CDD3505**.

General Synthesis Workflow for 4-nitro-1-trityl-1H-imidazole

A plausible synthetic route to **CDD3505** would involve the N-alkylation of 4-nitroimidazole with a trityl halide.



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Figure 2: General workflow for the synthesis of CDD3505.

Protocol:

- Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, triethylamine (1.2 equivalents).
- Addition of Trityl Chloride: To the stirring solution, add trityl chloride (1.1 equivalents) portionwise at room temperature.



- Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer
 with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry
 over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-nitro-1-trityl-1H-imidazole.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro CYP3A4 Induction Assay using Human Hepatocytes

This protocol describes a cell-based assay to determine the potential of **CDD3505** to induce CYP3A4 expression and activity in primary human hepatocytes.

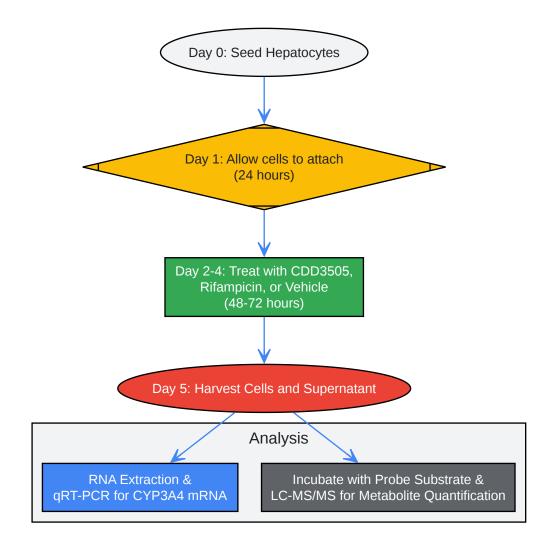
Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate growth factors
- Collagen-coated culture plates
- CDD3505 stock solution in DMSO
- Rifampicin (positive control)
- Vehicle control (DMSO)
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- LC-MS/MS system for metabolite analysis



Reagents for RNA extraction and qRT-PCR

Workflow:



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Figure 3: Experimental workflow for the in vitro CYP3A4 induction assay.

Protocol:

- Cell Seeding: Thaw and seed cryopreserved primary human hepatocytes onto collagencoated plates at an appropriate density.
- Cell Culture: Culture the cells for 24 hours to allow for attachment and recovery.



- Compound Treatment: Prepare serial dilutions of CDD3505 in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the hepatocytes with various concentrations of CDD3505, a positive control (e.g., 10 μM rifampicin), and a vehicle control for 48-72 hours.
- CYP3A4 Activity Measurement:
 - After the treatment period, remove the medium and wash the cells.
 - Add fresh medium containing a CYP3A4 probe substrate (e.g., 100 μM testosterone or 5 μM midazolam).
 - Incubate for a specified time (e.g., 1-2 hours).
 - Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) by LC-MS/MS.
- CYP3A4 mRNA Quantification:
 - After treatment, lyse the cells and extract total RNA.
 - Perform reverse transcription to generate cDNA.
 - Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control. Determine the EC50 and Emax values from the concentrationresponse curves.

In Vivo Assessment of HDL-C Levels

This protocol outlines a general procedure for evaluating the effect of **CDD3505** on plasma HDL-C levels in a suitable animal model (e.g., C57BL/6 mice or humanized mouse models).

Materials:

Appropriate animal model



- CDD3505 formulation for in vivo administration (e.g., in a vehicle like corn oil with DMSO and Tween-80)
- Blood collection supplies (e.g., heparinized capillary tubes)
- Centrifuge
- Commercial HDL-C assay kit

Protocol:

- Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
- Dosing: Administer CDD3505 orally or via intraperitoneal injection at various dose levels once daily for a specified period (e.g., 7-14 days). A vehicle control group should be included.
- Blood Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into heparinized tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- HDL-C Measurement: Measure the HDL-C concentration in the plasma samples using a commercially available enzymatic assay kit according to the manufacturer's instructions.
- Data Analysis: Compare the HDL-C levels in the CDD3505-treated groups to the vehicle control group. Perform statistical analysis to determine the significance of any observed changes.

Conclusion

CDD3505 is a research compound with the potential to modulate lipid metabolism through the induction of hepatic CYP3A enzymes, likely via the PXR signaling pathway. While specific, detailed data on its potency, selectivity, and in vivo efficacy are limited in the public domain, this guide provides a framework for its characterization. The provided protocols for synthesis, in vitro induction assays, and in vivo efficacy studies offer a robust starting point for researchers and drug development professionals interested in further investigating the pharmacological



profile of **CDD3505** and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

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References

- 1. xenotech.com [xenotech.com]
- 2. Identification of Clinically Used Drugs That Activate Pregnane X Receptors PMC [pmc.ncbi.nlm.nih.gov]
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